Cas no 211925-40-5 (P-(T-BUTYL)PHENETHYLTRICHLOROSILANE)

P-(T-BUTYL)PHENETHYLTRICHLOROSILANE 化学的及び物理的性質
名前と識別子
-
- P-(T-BUTYL)PHENETHYLTRICHLOROSILANE
- P-(TERT-BUTYL)PHENETHYLTRICHLOROSILANE
- MFCD00270979
- p-(t-Butyl)phenethyltrichlorosilanecontains ~ 5% meta isomer
- 211925-40-5
- 4-(t-Butyl)phenethyltrichlorosilane
- 2-(4-tert-butylphenyl)ethyl-trichlorosilane
- (4-tert-butylphenethyl)trichlorosilane
- SCHEMBL1275239
- (4-(tert-butyl)phenethyl)trichlorosilane
-
- MDL: MFCD00270979
- インチ: InChI=1S/C12H17Cl3Si/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-7H,8-9H2,1-3H3
- InChIKey: QWNMCEZWNSHQMT-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)CC[Si](Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 294.01700
- どういたいしつりょう: 294.016510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 209
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1,16 g/cm3
- ふってん: 124-129°C 2,5mm
- フラッシュポイント: 153°C
- 屈折率: 1.51
- PSA: 0.00000
- LogP: 5.18190
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE セキュリティ情報
- 危険物輸送番号:UN 2987
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39
- TSCA:No
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A455467-25g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 25g |
$212.0 | 2024-04-21 | |
abcr | AB110924-25 g |
4-(t-Butyl)phenethyltrichlorosilane; . |
211925-40-5 | 25g |
€850.00 | 2022-09-01 | ||
Fluorochem | S03460-25g |
p-(t-Butyl)phenethyltrichlorosilanecontains ~ 5% meta isomer |
211925-40-5 | 25g |
£133.00 | 2022-02-28 | ||
Crysdot LLC | CD42000772-5g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 5g |
$238 | 2024-07-18 | |
Crysdot LLC | CD42000772-1g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 1g |
$79 | 2024-07-18 | |
Crysdot LLC | CD42000772-10g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 10g |
$416 | 2024-07-18 | |
Crysdot LLC | CD42000772-25g |
(4-(tert-Butyl)phenethyl)trichlorosilane |
211925-40-5 | 97% | 25g |
$832 | 2024-07-18 |
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
P-(T-BUTYL)PHENETHYLTRICHLOROSILANEに関する追加情報
Introduction to P-(T-BUTYL)PHENETHYLTRICHLOROSILANE (CAS No. 211925-40-5)
P-(T-BUTYL)PHENETHYLTRICHLOROSILANE, identified by the Chemical Abstracts Service Number (CAS No.) 211925-40-5, is a specialized organosilicon compound that has garnered significant attention in the field of organic synthesis and material science. This compound, characterized by its trichlorosilyl functional group and a bulky tert-butylphenethyl side chain, exhibits unique chemical properties that make it invaluable in various industrial and research applications.
The molecular structure of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE consists of a silicon atom bonded to three chlorine atoms and an alkylphenethyl moiety. The presence of the tert-butyl group enhances the steric hindrance around the silicon center, which can be leveraged in controlling reaction selectivity and improving the stability of intermediates in synthetic pathways. This feature is particularly useful in cross-coupling reactions, where precise control over reaction conditions is essential for achieving high yields and purity.
In recent years, the demand for advanced organosilicon compounds has surged due to their versatility in pharmaceutical synthesis, polymer modification, and catalysis. P-(T-BUTYL)PHENETHYLTRICHLOROSILANE has emerged as a key reagent in the development of novel drug candidates, where its ability to facilitate selective functionalization of aromatic rings and heterocycles has been extensively explored. Researchers have utilized this compound in the synthesis of biologically active molecules, demonstrating its potential in enhancing drug efficacy and bioavailability.
One of the most compelling applications of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE is in the field of polymer chemistry. The trichlorosilyl group can undergo hydrolysis or condensation reactions to form stable siloxane linkages, which are integral to the structure of silicones and other high-performance polymers. These polymers exhibit exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for use in harsh environments. The incorporation of the tert-butylphenethyl group into these polymers further enhances their performance by improving compatibility with various substrates and reducing degradation under stress.
The compound's reactivity also makes it a valuable tool in catalysis. Transition metal-catalyzed reactions often require specialized ligands to achieve optimal results, and P-(T-BUTYL)PHENETHYLTRICHLOROSILANE has been shown to act as an effective ligand in palladium-catalyzed cross-coupling reactions. Its steric bulk helps to prevent unwanted side reactions, ensuring that the desired product is formed with minimal byproducts. This has led to its adoption in both academic research laboratories and industrial settings where high-purity products are paramount.
Recent studies have highlighted the role of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE in the development of novel materials with tailored properties. For instance, researchers have explored its use in creating organic-inorganic hybrid materials by reacting it with silica precursors under controlled conditions. These hybrids combine the advantages of organic molecules with the robustness of inorganic frameworks, opening up possibilities for applications such as sensors, coatings, and lightweight structural components.
The pharmaceutical industry has also benefited from the unique properties of P-(T-BUTYL)PHENETHYLTRICHLOROSILANE. Its ability to introduce functional groups into complex molecular frameworks has been exploited in the synthesis of antiviral and anticancer agents. By serving as a building block for more intricate structures, this compound enables chemists to design molecules with enhanced pharmacological activity. Additionally, its stability under various reaction conditions makes it a reliable choice for multi-step syntheses that require harsh reagents or prolonged reaction times.
In conclusion, P-(T-BUTYL)PHENETHYLTRICHLOROSILANE (CAS No. 211925-40-5) is a versatile organosilicon compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in synthetic chemistry, polymer science, and material engineering. As research continues to uncover new uses for this compound, its importance is expected to grow even further, driving innovation and progress in both academic and industrial settings.
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